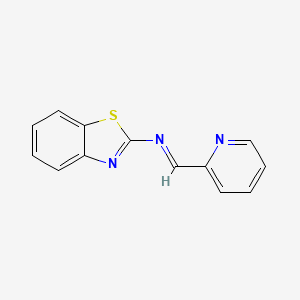

(E)-N-(1,3-benzothiazol-2-yl)-1-pyridin-2-ylmethanimine

説明

(E)-N-(1,3-Benzothiazol-2-yl)-1-pyridin-2-ylmethanimine is a Schiff base (imine) compound featuring a benzothiazole moiety linked via a methanimine group to a pyridin-2-yl substituent. Benzothiazoles are heterocyclic systems known for their pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory activities .

特性

分子式 |

C13H9N3S |

|---|---|

分子量 |

239.30 g/mol |

IUPAC名 |

(E)-N-(1,3-benzothiazol-2-yl)-1-pyridin-2-ylmethanimine |

InChI |

InChI=1S/C13H9N3S/c1-2-7-12-11(6-1)16-13(17-12)15-9-10-5-3-4-8-14-10/h1-9H/b15-9+ |

InChIキー |

XQJBJGMGECRVEP-OQLLNIDSSA-N |

異性体SMILES |

C1=CC=C2C(=C1)N=C(S2)/N=C/C3=CC=CC=N3 |

正規SMILES |

C1=CC=C2C(=C1)N=C(S2)N=CC3=CC=CC=N3 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(1,3-benzothiazol-2-yl)-1-pyridin-2-ylmethanimine generally involves the condensation reaction between 2-aminobenzothiazole and pyridine-2-carbaldehyde. The reaction is typically carried out in a solvent such as methanol or ethanol under reflux conditions . The reaction mixture is heated overnight to ensure complete formation of the Schiff base.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale reactors and purification systems.

化学反応の分析

Types of Reactions

(E)-N-(1,3-benzothiazol-2-yl)-1-pyridin-2-ylmethanimine can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

Oxidation: Oxidized derivatives of the benzothiazole and pyridine rings.

Reduction: Reduced forms of the imine group.

Substitution: Substituted benzothiazole derivatives.

科学的研究の応用

(E)-N-(1,3-benzothiazol-2-yl)-1-pyridin-2-ylmethanimine has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its anticancer activities due to the presence of the benzothiazole moiety.

Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.

作用機序

The mechanism of action of (E)-N-(1,3-benzothiazol-2-yl)-1-pyridin-2-ylmethanimine involves its interaction with various molecular targets. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity .

類似化合物との比較

Benzothiazole vs. Benzimidazole Derivatives

Compounds like N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanimine () replace the benzothiazole with a benzimidazole ring. Benzimidazoles exhibit similar bioactivity profiles but differ in hydrogen-bonding capabilities due to the additional NH group, which may enhance interactions with biological targets . In contrast, the sulfur atom in benzothiazole may improve lipophilicity and membrane permeability .

Pyridin-2-yl vs. Pyridin-3-yl Substituents

(E)-N-(2-methylbutyl)-1-(pyridin-3-yl)methanimine () demonstrates how pyridine ring positioning affects physicochemical properties. The pyridin-3-yl group in exhibits a fruity aroma, suggesting sensory applications, whereas pyridin-2-yl derivatives like the target compound may favor planar molecular geometries, influencing π-π stacking in crystal packing .

Adamantyl-Containing Imines

(E)-N-(adamantan-1-yl)-1-(3-nitrophenyl)methanimine () incorporates a bulky adamantyl group, enhancing thermal stability and bioactivity (e.g., acetylcholinesterase inhibition).

Crystallography and Molecular Interactions

Crystal structures of halophenyl-imidazole imines () reveal dihedral angles of ~56° between aromatic rings, driven by weak C–H···N and π-π interactions. The target compound’s pyridin-2-yl and benzothiazole groups may adopt a similar twisted conformation, favoring chain-like packing via C–H···N bonds . Adamantyl imines () exhibit distinct packing due to steric bulk, reducing π-π contributions . SHELX software () is widely used for such analyses, underscoring its reliability in resolving weak intermolecular interactions .

Data Tables

Table 1: Structural and Crystallographic Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。